N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methylbenzamide
Description
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methylbenzamide is a complex organic compound that belongs to the class of imidazothiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an imidazo[2,1-b][1,3]thiazole ring system, which is a fused heterocyclic system combining imidazole and thiazole rings. This unique structure imparts significant biological and chemical properties to the compound.
Properties
IUPAC Name |
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-13-4-2-3-5-16(13)18(23)20-15-8-6-14(7-9-15)17-12-22-10-11-24-19(22)21-17/h2-12H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESZTSUVRXSMCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methylbenzamide typically involves the formation of the imidazo[2,1-b][1,3]thiazole core followed by the attachment of the phenyl and benzamide groups. One common method involves the cyclization of 2-aminothiazole with α-halocarbonyl compounds under mild conditions . Another approach includes the use of arylacetylenes in the presence of t-BuOK to achieve the desired imidazo[2,1-b][1,3]thiazole structure .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow systems with multistage reactors. For example, a three-reactor system can be used where the initial reaction of aminothiazole with a bromo compound forms an intermediate, which is then dehydrated and further reacted to yield the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions for these reactions vary but typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant anticancer properties. Studies have shown that compounds related to N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methylbenzamide can inhibit the proliferation of various cancer cell lines. For instance, derivatives have been tested against pancreatic ductal adenocarcinoma (PDAC) cells, demonstrating half-maximal inhibitory concentrations (IC50) ranging from 5.11 to 10.8 µM . These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.
Antimicrobial Properties
The imidazo[2,1-b][1,3]thiazole scaffold has been associated with antimicrobial activity against both bacterial and fungal strains. For example, similar derivatives have shown effectiveness against pathogenic bacteria and fungi in vitro, indicating a potential role in treating infections . The mechanism is believed to involve interference with microbial cell functions or structures.
Anti-inflammatory Effects
Imidazo[2,1-b][1,3]thiazole compounds have also been reported to possess anti-inflammatory properties. They may modulate immune responses and reduce inflammation markers in various models . This suggests potential therapeutic applications in inflammatory diseases.
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. Key steps often include:
- Formation of the Imidazo[2,1-b][1,3]thiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the phenyl and methylbenzamide groups occurs through electrophilic substitution or nucleophilic attack mechanisms.
A detailed synthetic route can be summarized in the following table:
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Thioamide + Aldehyde |
| 2 | Substitution | Phenyl Grignard Reagent |
| 3 | Coupling | Amide Formation via Coupling Agents |
Study on Antiproliferative Activity
In a study focused on evaluating the antiproliferative effects of imidazo[2,1-b][1,3]thiazole derivatives on pancreatic cancer cells (SUIT-2, Capan-1), several compounds demonstrated significant cytotoxicity with IC50 values below 10 µM. Notably, compounds with specific substitutions showed enhanced activity compared to others .
Evaluation of Antimicrobial Efficacy
Another case study assessed the antimicrobial efficacy of similar compounds against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, supporting their potential as antimicrobial agents .
Mechanism of Action
The mechanism of action of N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in cell proliferation, leading to its anticancer effects . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
Levamisole: An anthelmintic drug with immunomodulatory properties.
WAY-181187: An anxiolytic agent.
Pifithrin-β: An antineoplastic agent.
Uniqueness
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methylbenzamide is unique due to its specific structure, which combines the imidazo[2,1-b][1,3]thiazole core with phenyl and benzamide groups. This unique combination imparts distinct biological activities and chemical properties, making it a valuable compound for various scientific and industrial applications .
Biological Activity
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methylbenzamide is a compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds have gained significant attention due to their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound through detailed research findings, case studies, and data tables.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula: CHNS
- Molecular Weight: 302.37 g/mol
The compound features an imidazo[2,1-b][1,3]thiazole moiety linked to a phenyl group and a methylbenzamide structure.
Antitumor Activity
Recent studies have highlighted the antitumor potential of imidazo[2,1-b][1,3]thiazole derivatives. For instance:
- Inhibition of Focal Adhesion Kinase (FAK): A new class of imidazo[2,1-b][1,3]thiadiazole compounds was evaluated for their ability to inhibit FAK phosphorylation in pancreatic cancer cells. Compounds showed IC values ranging from 0.59 to 2.81 μM in various cell lines, indicating significant antitumor activity .
- Cytotoxicity Studies: A series of derivatives were tested against pancreatic ductal adenocarcinoma (PDAC) cells. Notably, compounds exhibited IC values between 5.11 and 10.8 μM across different cell lines (SUIT-2, Capan-1, Panc-1), demonstrating promising antiproliferative effects .
Antimicrobial Activity
Imidazo[2,1-b][1,3]thiazole derivatives have also been reported for their antimicrobial properties:
- Broad Spectrum Activity: Several derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds has been explored as well:
- Inhibition of Pro-inflammatory Cytokines: Some studies have indicated that imidazo[2,1-b][1,3]thiazole derivatives can significantly reduce the production of pro-inflammatory cytokines in vitro and in vivo models .
Case Study 1: Antitumor Efficacy in Mesothelioma
A study investigated the effects of imidazo[2,1-b][1,3]thiazole compounds on mesothelioma cells. The findings suggested that these compounds not only inhibited cell proliferation but also enhanced the efficacy of gemcitabine by increasing the expression of the gemcitabine transporter hENT-1 .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of imidazo[2,1-b][1,3]thiazole derivatives revealed that modifications at specific positions significantly influenced their biological activity. For example, substituents on the phenyl ring were found to enhance cytotoxicity against various cancer cell lines .
Table 1: Biological Activity Summary of Imidazo[2,1-b][1,3]thiazole Derivatives
| Compound Name | Biological Activity | IC (μM) | Target |
|---|---|---|---|
| Compound 1 | Antitumor | 0.59 - 2.81 | FAK |
| Compound 2 | Antiproliferative | 5.11 - 10.8 | PDAC |
| Compound 3 | Antimicrobial | - | Bacteria/Fungi |
| Compound 4 | Anti-inflammatory | - | Cytokines |
Q & A
Q. What synthetic methodologies are most effective for producing N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methylbenzamide?
The compound can be synthesized via Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent, achieving yields of 90–96% with high selectivity and minimal purification . Key steps include:
- Reacting imidazo[2,1-b][1,3]thiazole derivatives with 2-methylbenzoyl chloride.
- Monitoring reactions via thin-layer chromatography (TLC) and purifying via column chromatography.
Alternative methods involve nucleophilic substitution at the thiazole ring’s active methylthio group using amines or phenols in DMF with potassium carbonate, yielding 75–85% .
Q. How is structural characterization performed for this compound?
- Nuclear Magnetic Resonance (NMR): and NMR spectra confirm substituent positions and regiochemistry (e.g., aromatic protons at δ 7.21–7.45 ppm, carbonyl signals at δ 24 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., observed [M+H] at m/z 463.1232 vs. calculated 463.1229) .
- Melting Point Analysis: Electrothermal apparatus measurements ensure purity (>95% by TLC) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
SAR studies focus on modifying:
- Substituents on the benzamide ring : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance metabolic stability and target binding .
- Imidazo[2,1-b]thiazole core : Fluorine or bromine substitutions at the phenyl ring improve antimicrobial activity (e.g., MIC values <10 μM against S. aureus) .
- Linker regions : Cyclopropoxy or phenoxy linkers impact solubility and pharmacokinetics .
Experimental Design : - Synthesize analogs via parallel combinatorial chemistry.
- Test in vitro against target enzymes (e.g., kinase inhibition assays) and in cellular models (e.g., cytotoxicity in UT7/EpoS1 cells) .
Q. How should contradictions in biological activity data across cellular models be resolved?
Example: Antiviral activity in UT7/EpoS1 cells vs. erythroid progenitor cells (EPCs) showed divergent results due to cell-specific metabolic pathways . Methodological Approach :
- Cross-model validation : Test compounds in ≥3 cell lines (e.g., cancer, primary, stem cells).
- Mechanistic profiling : Use RNA-seq or proteomics to identify pathway-specific effects.
- Pharmacokinetic analysis : Measure intracellular drug accumulation via LC-MS .
Q. What strategies evaluate in vivo target engagement and pharmacokinetics?
- Positron Emission Tomography (PET) : Radiolabel the compound (e.g., -isotopologs) to track brain permeability and receptor binding (e.g., mGlu1 receptor occupancy in primates) .
- Metabolite Profiling : Identify stable metabolites in plasma/brain homogenates via HRMS (e.g., >95% unchanged compound in brain after 60 min) .
- Autoradiography : Validate target distribution in tissue sections (e.g., cerebellar mGlu1 binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
